2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Overview
Description
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate is a phenylalanine derivative. Phenylalanine derivatives are amino acid derivatives resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of phenylalanine by a heteroatom
Preparation Methods
The synthesis of 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate involves several steps. One common method involves the use of phenyliodine(III) diacetate (PIDA) as an oxidizing agent . The reaction typically starts with the iodination of a phenylalanine derivative, followed by the acetylation of the amino group. The reaction conditions often include mild temperatures and the use of organic solvents such as dichloromethane or acetonitrile. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PIDA, leading to the formation of iodo-substituted products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Acetylation: The amino group can be acetylated using acetic anhydride in the presence of a base like pyridine.
Scientific Research Applications
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phenylalanine derivatives play a role.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The iodine atom plays a crucial role in these interactions, as it can form strong bonds with the target molecules. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.
Comparison with Similar Compounds
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate can be compared with other phenylalanine derivatives, such as:
2-Phenethylamines: These compounds have a similar structure but lack the iodine atom, which can significantly alter their biological activity.
Pyridazines and Pyridazinones: These heterocycles contain nitrogen atoms and have different pharmacological activities compared to phenylalanine derivatives.
Properties
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4/c1-13(22)21-17(10-14-6-3-2-4-7-14)19(24)25-12-18(23)15-8-5-9-16(20)11-15/h2-9,11,17H,10,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVYYMMNJWCMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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